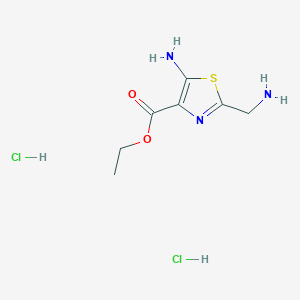
ethyl5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylatedihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ethyl5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylatedihydrochloride is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ethyl5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylatedihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with ethyl 2-bromoacetate and thiourea, the reaction proceeds through nucleophilic substitution and cyclization to form the thiazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions: ethyl5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylatedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino groups in the compound make it susceptible to substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring .
科学研究应用
ethyl5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylatedihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of ethyl5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylatedihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule .
相似化合物的比较
- Ethyl 5-amino-2-(methylthio)-1,3-thiazole-4-carboxylate
- Ethyl 5-amino-2-(hydroxymethyl)-1,3-thiazole-4-carboxylate
Comparison: Compared to similar compounds, ethyl5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylatedihydrochloride is unique due to its specific amino and carboxylate functional groups. These groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
生物活性
Ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride (CAS Number: 2243505-68-0) is a synthetic organic compound notable for its potential biological activities. Characterized by its thiazole ring structure, the compound exhibits a variety of pharmacological properties that make it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
- Chemical Formula : C7H13Cl2N3O2S
- Molecular Weight : 274.17 g/mol
- IUPAC Name : Ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride
The compound features an ethyl ester group and multiple amino groups that enhance its reactivity and biological activity. Its dual hydrochloride form increases solubility, which is beneficial for bioavailability in pharmaceutical applications.
Biological Activity
Ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride has been investigated for various biological activities:
Antimicrobial Properties
Research indicates that this thiazole derivative possesses significant antimicrobial activity against a range of bacterial strains. The compound's efficacy has been demonstrated in laboratory settings, suggesting potential applications in treating bacterial infections.
The biological activity of thiazole derivatives, including this compound, is often attributed to their ability to interact with biological macromolecules. These interactions can disrupt cellular processes in bacteria, leading to cell death or inhibition of growth.
Comparative Analysis with Related Compounds
To better understand the unique properties of ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate dihydrochloride, a comparison with similar compounds is useful:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate | C7H10N4O2S | Contains additional amino groups enhancing reactivity |
| Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate | C6H8N2O2S | Lacks the ethyl group; may exhibit different solubility |
| 2-Amino-thiazole derivatives | Variable | Broad category; many derivatives exist with varied activities |
Case Studies and Research Findings
Numerous studies have explored the biological activity of thiazole derivatives. For instance:
- Antimicrobial Efficacy Study : A study conducted on various thiazole derivatives found that compounds similar to ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the amino groups in enhancing antimicrobial properties.
- Pharmacological Profile Assessment : In another research effort, the pharmacological profile of thiazole compounds was assessed through in vivo and in vitro studies. Results indicated that modifications to the thiazole ring could significantly affect the biological activity, suggesting that ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate could be optimized for improved efficacy.
属性
IUPAC Name |
ethyl 5-amino-2-(aminomethyl)-1,3-thiazole-4-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2S.2ClH/c1-2-12-7(11)5-6(9)13-4(3-8)10-5;;/h2-3,8-9H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBDWTJGUGUYCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)CN)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














